Enfuvirtide Acetate

HIV-1 Fusion Inhibitors Antiviral Resistance Peptide Therapeutics

Enfuvirtide acetate (T-20) is the first-in-class HIV-1 fusion inhibitor and gold-standard reference for gp41-targeted entry inhibitor R&D. Its extracellular mechanism preserves full potency against NRTI-, NNRTI-, and PI-resistant HIV-1—unlike CCR5 antagonists that require tropism testing. With negligible CYP metabolism and 84.3% subcutaneous bioavailability, it is ideal for PK/PD modeling. Procure ≥99% purity for fusion inhibitor benchmarking and salvage therapy research.

Molecular Formula C204H301N51O64
Molecular Weight 4492 g/mol
Cat. No. B029712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnfuvirtide Acetate
SynonymsDP 178
DP-178
DP178
enfuvirtide
Fuzeon
pentafuside
peptide T20
T20 peptide
T20, Peptide
Molecular FormulaC204H301N51O64
Molecular Weight4492 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CNC=N8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C
InChIInChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1
InChIKeyPEASPLKKXBYDKL-FXEVSJAOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enfuvirtide Acetate: Baseline Profile for Procurement of the First-in-Class HIV-1 Fusion Inhibitor Peptide


Enfuvirtide acetate (T-20, Fuzeon®) is a synthetic 36-amino acid peptide derived from the C-terminal heptad repeat (HR2) region of the HIV-1 envelope glycoprotein gp41 [1]. It functions as a first-in-class HIV-1 fusion inhibitor by competitively binding to the HR1 trimeric coiled-coil of gp41, thereby preventing the conformational changes required for viral-host membrane fusion [2]. This distinct extracellular mechanism of action differs fundamentally from reverse transcriptase, protease, and integrase inhibitors, positioning enfuvirtide acetate as a critical salvage therapy component in heavily treatment-experienced HIV-1 patients with multidrug resistance [3].

Why Enfuvirtide Acetate Cannot Be Interchanged with Other HIV Entry Inhibitors or Antiretroviral Classes


Substituting enfuvirtide acetate with other HIV entry inhibitors—such as the CCR5 antagonist maraviroc—or with agents from different antiretroviral classes is not clinically equivalent due to distinct target selectivity, resistance profiles, and drug-drug interaction potentials. Enfuvirtide acetate retains full activity against HIV-1 strains resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs) [1]. Conversely, maraviroc is ineffective against CXCR4-tropic or dual/mixed-tropic HIV-1 and requires a costly tropism assay prior to use [2]. Enfuvirtide acetate also demonstrates a low drug-drug interaction profile as it does not affect cytochrome P450 enzymes [3], in stark contrast to protease inhibitors and NNRTIs that frequently necessitate dose adjustments and therapeutic drug monitoring. These operational and mechanistic divergences underscore the necessity for evidence-based selection grounded in comparative quantitative data.

Enfuvirtide Acetate: Quantified Differentiation Evidence vs. Comparators in HIV-1 Research and Therapy


Enfuvirtide Acetate vs. Sifuvirtide: Comparative Potency Against Wild-Type and Resistant HIV-1 Strains

In a direct head-to-head cell-cell fusion assay, enfuvirtide acetate demonstrated superior potency against wild-type HIV-1 compared to the next-generation fusion inhibitor sifuvirtide. Furthermore, against an enfuvirtide-resistant strain (NL4-3 V38A), enfuvirtide acetate retained sub-micromolar activity while sifuvirtide's potency was markedly diminished [1].

HIV-1 Fusion Inhibitors Antiviral Resistance Peptide Therapeutics

Enfuvirtide Acetate vs. Raltegravir: Maintenance of Virologic Suppression in Multidrug-Resistant HIV-1

A randomized non-inferiority trial (EASIER) compared switching from an enfuvirtide acetate-containing regimen to an integrase inhibitor (raltegravir) in patients with suppressed multidrug-resistant HIV-1. While both strategies maintained virologic suppression, the study provides a benchmark for enfuvirtide acetate's continued utility when integrase inhibitor options are limited or unavailable [1].

HIV-1 Salvage Therapy Integrase Inhibitors Virologic Failure

Enfuvirtide Acetate vs. Maraviroc: Differential Activity Against HIV-2 and Maraviroc-Resistant HIV-1

In a head-to-head susceptibility study of primary HIV-2 isolates, enfuvirtide acetate exhibited a 211-fold reduction in potency compared to HIV-1, while the fusion inhibitor T-1249 showed only a 2-fold reduction [1]. This stark difference quantifies enfuvirtide acetate's limited utility against HIV-2. In contrast, in a case of maraviroc-resistant HIV-1 arising in vivo, the virus remained fully sensitive to enfuvirtide acetate, demonstrating a lack of cross-resistance between these two entry inhibitor classes [2].

HIV-2 Entry Inhibitors Cross-Resistance

Enfuvirtide Acetate Pharmacokinetics: High Bioavailability and Low Clearance vs. Class Comparators

Enfuvirtide acetate exhibits distinct pharmacokinetic parameters compared to small-molecule antiretrovirals. It demonstrates high subcutaneous bioavailability (84.3%) and low systemic clearance (1.4 L/h), with an elimination half-life of 3.8 hours supporting twice-daily dosing [1]. These properties contrast sharply with orally administered small molecules that often exhibit lower bioavailability and extensive first-pass metabolism, necessitating complex dosing schedules and food restrictions.

Pharmacokinetics Peptide Bioavailability Subcutaneous Administration

Enfuvirtide Acetate in Late Presenters: Accelerated CD4+ T-Cell Recovery vs. Standard HAART Alone

In a controlled pilot study of HIV-1 late presenters with CD4+ T-cell counts <50 cells/mm³, the addition of enfuvirtide acetate to a lopinavir/ritonavir-based HAART regimen resulted in significantly greater and faster immunological recovery compared to HAART alone [1]. Specifically, enfuvirtide acetate recipients achieved a 207 cell/mm³ increase in CD4+ T-cells at week 24 versus 134 cells/mm³ in the control arm (p=0.04), and 70% of enfuvirtide-treated patients reached a CD4+ count >200 cells/mm³ compared to only 12.5% of controls (p=0.01) [1].

HIV-1 Late Presentation Immune Reconstitution Salvage Therapy

Optimal Research and Industrial Applications for Enfuvirtide Acetate Based on Comparative Evidence


Salvage Therapy in Multidrug-Resistant HIV-1 Infection

Enfuvirtide acetate is indicated for use in combination with an optimized background regimen in treatment-experienced HIV-1 patients with evidence of viral replication and resistance to multiple antiretroviral classes [1]. Clinical trials have demonstrated that adding enfuvirtide acetate to an optimized background regimen results in a significantly greater reduction in viral load (mean incremental reduction of 0.934 log10 copies/mL at 24 weeks) compared to optimized background therapy alone [2]. Its unique extracellular mechanism of action preserves activity against strains resistant to NRTIs, NNRTIs, and PIs [3], making it a cornerstone of salvage regimens.

Preclinical Development of Next-Generation Fusion Inhibitors

Enfuvirtide acetate serves as the gold-standard comparator for evaluating novel HIV-1 fusion inhibitors in preclinical assays [4]. Its well-characterized potency profile against a panel of HIV-1 isolates (geometric mean IC50 of 33 ng/mL against 50 patient isolates) and its resistance mutation signature in gp41 provide a benchmark for assessing new peptides [5]. Procurement of enfuvirtide acetate as a reference standard is essential for validating the potency, resistance barrier, and mechanism of action of experimental fusion inhibitors.

Pharmacokinetic/Pharmacodynamic Modeling and Bioavailability Studies

The high subcutaneous bioavailability (84.3%), low clearance (1.4 L/h), and dose-proportional exposure of enfuvirtide acetate make it an ideal model peptide for studying the PK/PD relationships of subcutaneously administered biologics [6]. Its negligible metabolism by CYP enzymes and low potential for drug-drug interactions simplify the design of combination studies and allow for the investigation of peptide absorption from different injection sites [6]. Researchers procuring enfuvirtide acetate for formulation or drug delivery studies benefit from this extensive PK dataset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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